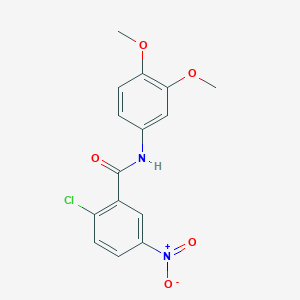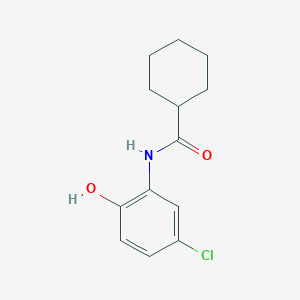
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is primarily used as a research tool to investigate various biochemical and physiological processes in living organisms.
科学研究应用
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide has several scientific research applications. It has been used as a research tool to investigate the mechanism of action of various enzymes and proteins. It has also been used to study the effects of various drugs on living organisms. Additionally, this compound has been used to investigate the role of various signaling pathways in cell growth and differentiation.
作用机制
The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit the activity of various enzymes and proteins, including protein tyrosine phosphatases and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. These effects make this compound a promising tool for the study of various diseases, including cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to investigate the specific role of these enzymes and proteins in various biological processes. Additionally, this compound has been shown to have low toxicity in vivo, making it a safe research tool.
However, there are also limitations to using this compound in lab experiments. One limitation is that this compound may not be effective in inhibiting the activity of all enzymes and proteins. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research areas.
未来方向
There are several future directions for research on 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. One future direction is to investigate the mechanism of action of this compound in more detail. This could lead to the development of more selective and potent inhibitors of specific enzymes and proteins.
Another future direction is to investigate the potential therapeutic applications of this compound. This compound has shown promise as a potential anticancer agent, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the development of new synthesis methods for this compound. This could lead to the production of larger quantities of this compound, which would enable more extensive research on its potential applications.
Conclusion
In conclusion, this compound is a promising research tool that has been extensively studied for its potential applications in scientific research. This compound has several scientific research applications, including the investigation of the mechanism of action of various enzymes and proteins. Additionally, it has been shown to have diverse biochemical and physiological effects, making it a promising tool for the study of various diseases, including cancer. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including the investigation of its mechanism of action and potential therapeutic applications.
合成方法
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxyaniline in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)17-15(19)11-8-10(18(20)21)4-5-12(11)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJHWLDKHIMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)